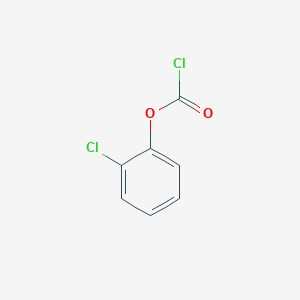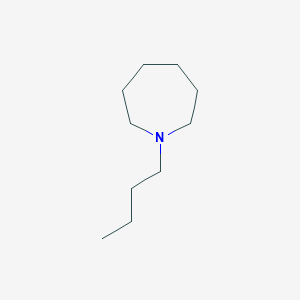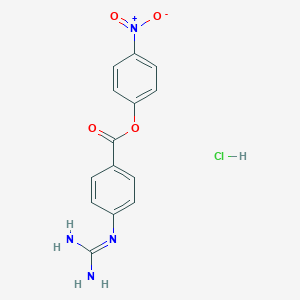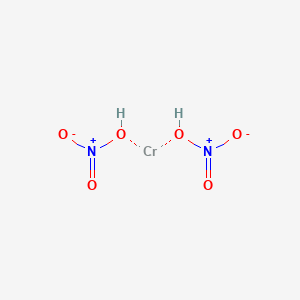
1,4-Di-tert-butoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, p-di-tert-butoxy- typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethylbenzene. The process is homogeneous and easily controlled, resulting in high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of benzene, p-di-tert-butoxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures efficient production. The separation and purification of the product are facilitated by its solubility properties, allowing for straightforward isolation from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Di-tert-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone.
Reduction: Production of tert-butylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used .
Applications De Recherche Scientifique
1,4-Di-tert-butoxybenzene has diverse applications in scientific research:
Chemistry: Used as a radical initiator in polymerization processes due to its ability to generate tert-butoxy radicals.
Biology: Investigated for its potential as a radical scavenger, protecting biological systems from oxidative damage.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of polymers, resins, and other materials requiring controlled radical polymerization .
Mécanisme D'action
The mechanism of action of benzene, p-di-tert-butoxy- primarily involves its role as a radical scavenger. The tert-butoxy groups can donate electrons to stabilize free radicals, forming stable products and preventing radical-induced damage. This property is particularly valuable in polymerization processes and as an antioxidant in biological systems.
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Contains a single tert-butyl group attached to the benzene ring.
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization.
p-Di-tert-butylbenzene: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
Comparison: 1,4-Di-tert-butoxybenzene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties such as enhanced stability and radical scavenging ability. In contrast, tert-butylbenzene and p-di-tert-butylbenzene lack these functional groups, resulting in different reactivity and applications. Di-tert-butyl peroxide, while also a radical initiator, differs significantly in structure and decomposition behavior .
Propriétés
Numéro CAS |
15360-01-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
Clé InChI |
FMDDSXFJMWQYTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
Synonymes |
1,4-Di-tert-butoxybenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


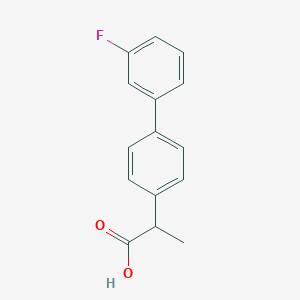
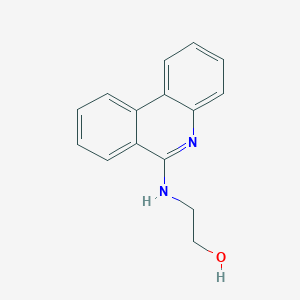

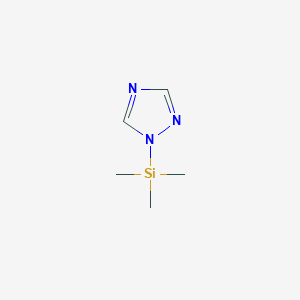
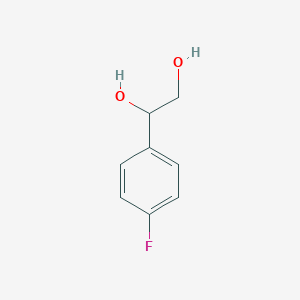
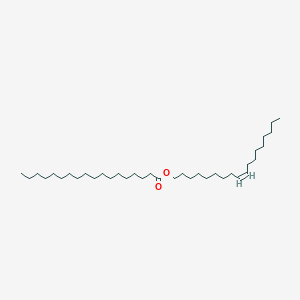
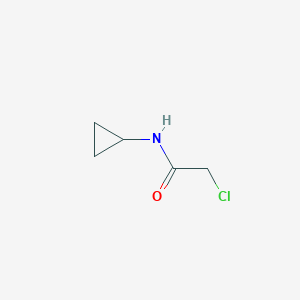

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

